Ethyl 4-methyl-3-((4-(methylsulfinyl)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate
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Overview
Description
Ethyl 4-methyl-3-((4-(methylsulfinyl)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives, including Ethyl 4-methyl-3-((4-(methylsulfinyl)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach is the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production methods for thienopyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-3-((4-(methylsulfinyl)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone.
Reduction: The compound can undergo reduction reactions to form corresponding sulfides.
Substitution: The ethynyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted thienopyrimidine compounds .
Scientific Research Applications
Ethyl 4-methyl-3-((4-(methylsulfinyl)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-3-((4-(methylsulfinyl)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate involves the inhibition of specific molecular targets, such as protein kinases. These enzymes play a crucial role in cell signaling pathways, and their inhibition can lead to the disruption of cancer cell proliferation and survival . The compound may also interact with other cellular targets, leading to a range of biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as:
- Thieno[3,2-d]pyrimidine-4-ones
- Thieno[3,4-b]pyridine derivatives
- Thieno[2,3-d]pyrimidine derivatives
Uniqueness
Ethyl 4-methyl-3-((4-(methylsulfinyl)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H16N2O3S2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
ethyl 4-methyl-3-[2-(4-methylsulfinylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate |
InChI |
InChI=1S/C19H16N2O3S2/c1-4-24-19(22)14-6-5-12(2)13(9-14)7-8-15-10-25-17-16(15)20-11-21-18(17)26(3)23/h5-6,9-11H,4H2,1-3H3 |
InChI Key |
CDKIOYZLFMUQTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)C#CC2=CSC3=C2N=CN=C3S(=O)C |
Origin of Product |
United States |
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